![molecular formula C8H17NO B13253889 4-[(Cyclopropylmethyl)amino]butan-2-ol](/img/structure/B13253889.png)
4-[(Cyclopropylmethyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopropylmethyl)amino]butan-2-ol is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . This compound features a cyclopropylmethyl group attached to an amino group, which is further connected to a butan-2-ol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)amino]butan-2-ol typically involves the reaction of cyclopropylmethylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
4-[(Cyclopropylmethyl)amino]butan-2-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studying the effects of cyclopropylmethyl groups on biological systems.
Industry: Limited use, primarily in research and development settings.
Mechanism of Action
The mechanism of action for 4-[(Cyclopropylmethyl)amino]butan-2-ol is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Butan-2-ol: A simple alcohol with similar structural features but lacking the cyclopropylmethyl and amino groups.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the butan-2-ol backbone.
4-Aminobutan-2-ol: Similar backbone but lacks the cyclopropylmethyl group.
Uniqueness
4-[(Cyclopropylmethyl)amino]butan-2-ol is unique due to the presence of both the cyclopropylmethyl and amino groups attached to a butan-2-ol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)butan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)4-5-9-6-8-2-3-8/h7-10H,2-6H2,1H3 |
InChI Key |
YFNABARQXMFZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13253814.png)
![Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate](/img/structure/B13253816.png)

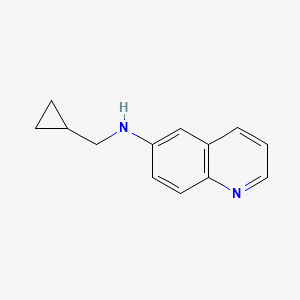
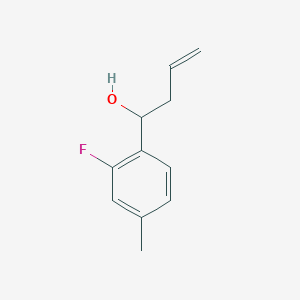
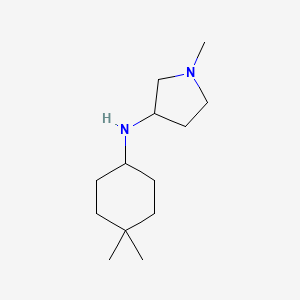
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)
![6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13253837.png)

![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)
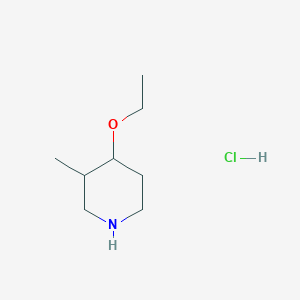
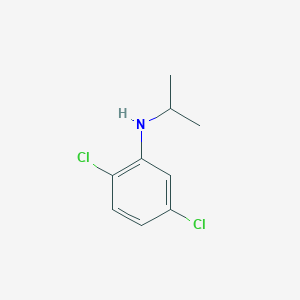
amine](/img/structure/B13253872.png)

